1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
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Overview
Description
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, featuring bromine, chlorine, and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene typically involves the bromination of 2-(chloromethyl)-4-(difluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove halogens or to convert the difluoromethoxy group to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 2-(hydroxymethyl)-4-(difluoromethoxy)benzene.
Oxidation: Formation of 2-(carboxymethyl)-4-(difluoromethoxy)benzene.
Reduction: Formation of 2-(chloromethyl)-4-(methoxy)benzene.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)benzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-(difluoromethoxy)benzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Chloro-2-(chloromethyl)-4-(difluoromethoxy)benzene: Contains chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which provide versatile reactivity in various chemical reactions. The difluoromethoxy group also imparts distinct physicochemical properties, making it valuable in the synthesis of specialized compounds.
Properties
CAS No. |
1510262-04-0 |
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Molecular Formula |
C8H6BrClF2O |
Molecular Weight |
271.5 |
Purity |
93 |
Origin of Product |
United States |
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